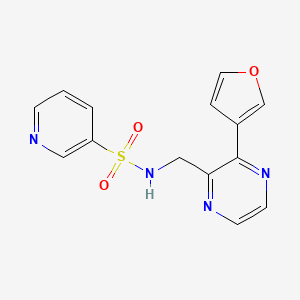

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide

描述

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a pyrazine core substituted with a furan-3-yl group and a pyridine-3-sulfonamide moiety linked via a methylene bridge. This compound combines aromatic heterocycles (pyrazine, furan, pyridine) with a sulfonamide functional group, a combination often associated with bioactivity in medicinal chemistry, particularly in enzyme inhibition or antimicrobial applications .

属性

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-22(20,12-2-1-4-15-8-12)18-9-13-14(17-6-5-16-13)11-3-7-21-10-11/h1-8,10,18H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWZNPAYBUIQCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=NC=CN=C2C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Sulfonamide formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反应分析

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan and pyrazine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkylating agents, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

科学研究应用

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, or anti-microbial agent.

Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

作用机制

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.

相似化合物的比较

Structural and Functional Group Analysis

The table below compares key structural features and inferred properties of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide with related compounds:

Electronic and Physicochemical Properties

- Furan vs. Fluorinated Aromatics : The target compound’s furan-3-yl group provides moderate electron-donating effects, contrasting with trifluoromethyl-furan () or fluorophenyl groups (), which introduce strong electron-withdrawing properties. This difference may influence redox behavior and binding interactions in biological systems .

- Sulfonamide Variations : The pyridine-3-sulfonamide group in the target compound offers directional hydrogen-bonding capability, akin to methanesulfonamide () but distinct from classical para-sulfonamides (). The pyridine ring’s nitrogen may further enhance coordination with metal ions or enzymes .

生物活性

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide is a complex heterocyclic compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and antiviral properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C₁₄H₁₂N₄O₃S

Molecular Weight: 316.34 g/mol

CAS Number: 2034395-95-2

The compound features a combination of furan, pyrazine, and pyridine rings, which contribute to its unique chemical properties and potential interactions with biological targets. The presence of the sulfonamide group enhances its pharmacological profile by facilitating hydrogen bonding and aromatic interactions with various biomolecules .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound was evaluated for its efficacy against various bacterial strains, with particular attention to its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).

Table 1: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.5 |

| Escherichia coli | 0.5 | 1.0 |

| Pseudomonas aeruginosa | 1.0 | 2.0 |

In vitro studies demonstrated that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound was assessed through cytotoxicity tests on various cancer cell lines. The compound showed promising results, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

Table 2: Anticancer Activity Data

| Cell Line | IC₅₀ (µM) | Type of Activity |

|---|---|---|

| MCF7 | 12.50 | Cytotoxic |

| A549 | 26.00 | Cytostatic |

| HepG2 | 42.30 | Cytotoxic |

The IC₅₀ values indicate that the compound has effective cytotoxic activity, particularly against MCF7 cells, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

Recent investigations into the antiviral properties of heterocyclic compounds have revealed that this compound may exhibit activity against viral pathogens. The compound's structure allows for interactions that could inhibit viral replication.

Table 3: Antiviral Activity Data

| Virus Type | EC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| SARS-CoV-2 | 130.24 | Inhibition of viral entry |

| Influenza A | 161.38 | Inhibition of viral replication |

The EC₅₀ values suggest that this compound may serve as a lead candidate for further development in antiviral therapeutics .

常见问题

Q. What are the common synthetic routes for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)pyridine-3-sulfonamide?

The synthesis typically involves multi-step reactions, including:

- Intermediate formation : Coupling of pyridine-3-sulfonyl chloride with a furan-pyrazine derivative under basic conditions (e.g., using triethylamine as a base) .

- Functional group modifications : Introduction of the furan-3-yl group via Suzuki-Miyaura cross-coupling or nucleophilic substitution, as seen in structurally similar compounds .

- Purification : Column chromatography or recrystallization to isolate the final product, monitored by thin-layer chromatography (TLC) .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm connectivity of the pyrazine, furan, and sulfonamide moieties .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .

- Infrared Spectroscopy (FTIR) : Identification of sulfonamide (S=O) and amide (C=O) functional groups .

- X-ray crystallography : For resolving 3D molecular geometry, using programs like SHELXL for refinement .

Q. How is the compound’s solubility and stability assessed in preclinical studies?

- Solubility : Measured in polar (e.g., DMSO, water) and non-polar solvents via shake-flask methods, with adjustments using co-solvents .

- Stability : Evaluated under varying pH (e.g., simulated gastric fluid), temperature, and light exposure using HPLC to track degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonamide bond formation .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh)) enhance coupling efficiency for furan-pyrazine intermediates .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .

- Reaction monitoring : Real-time TLC or LC-MS to identify optimal quenching points .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., IC determination) under standardized conditions to confirm activity against cancer cell lines .

- Off-target profiling : Use kinase or receptor panels to identify unintended interactions that may explain variability .

- Structural analogs comparison : Compare with derivatives (e.g., trifluoromethoxy-substituted sulfonamides) to isolate functional group contributions .

Q. How to design structure-activity relationship (SAR) studies for analogs?

- Core modifications : Replace pyrazine with pyrimidine or pyridine to assess ring size impact on target binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) to the sulfonamide or furan ring to modulate potency .

- Bioisosteric replacement : Swap the furan-3-yl group with thiophene or pyrrole to evaluate heterocycle specificity .

Q. What computational methods predict target interactions and binding modes?

- Molecular docking : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., carbonic anhydrase) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over time .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors) for activity .

Q. What challenges arise in crystallographic analysis of this compound?

- Crystal growth : Low solubility in common solvents necessitates vapor diffusion techniques .

- Disorder resolution : Flexible furan or sulfonamide groups may require high-resolution data (<1.0 Å) and SHELXL refinement .

- Twinned crystals : Use PLATON to detect and model twinning in macromolecular complexes .

Q. How to validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : Confirm compound-induced stabilization of putative targets .

- Knockdown/knockout models : Compare activity in wild-type vs. target-deficient cell lines .

- Biochemical pull-down assays : Use affinity probes (e.g., biotinylated derivatives) to isolate bound proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。